![molecular formula C8H14N2O B2740902 rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one CAS No. 1820570-33-9](/img/structure/B2740902.png)
rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
rac-(1R,5S)-6-methyl-3,6-diazabicyclo[322]nonan-7-one is a bicyclic compound with a unique structure that includes two nitrogen atoms and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diamine with a ketone or aldehyde in the presence of a catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The ketone group can also participate in nucleophilic addition reactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one: This compound is similar in structure but lacks the methyl group at the 6-position.
rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-ol: This compound has a hydroxyl group instead of a ketone group.
Uniqueness
rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one is unique due to the presence of the methyl group at the 6-position, which can influence its reactivity and interactions with other molecules. This structural feature can make it more selective in certain reactions and applications compared to its analogs.
Biological Activity
rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one is a bicyclic compound characterized by its unique diazabicyclo structure. It has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound's structure allows it to interact with various molecular targets, which can influence biochemical pathways and exhibit therapeutic effects.
The compound's molecular formula is C₉H₁₄N₂O, and it features a ketone group and nitrogen atoms that can participate in hydrogen bonding and coordinate with metal ions. These properties are crucial for its biological activity.
The mechanism by which this compound exerts its effects involves:
- Interaction with Enzymes and Receptors: The nitrogen atoms in the bicyclic structure can form hydrogen bonds with specific binding sites on enzymes or receptors, altering their activity.
- Influencing Biochemical Pathways: The compound may modulate pathways related to cellular signaling, potentially affecting processes such as cell proliferation and apoptosis.
Cytotoxicity Studies
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. A modified MTT assay was utilized to assess its efficacy against human cervical carcinoma (HeLa) cells and glioblastoma cells.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of necrosis |
A1235 (Glioblastoma) | 20 | Disruption of membrane integrity |
PC-3 (Prostate) | 25 | Apoptotic pathways involvement |
The compound demonstrated significant cytotoxicity across these cell lines, with HeLa cells showing the highest sensitivity. Notably, the mechanism of action involved necrosis rather than apoptosis, which was observed through membrane integrity assays.
Synergistic Effects
Further investigations revealed that this compound exhibited synergistic effects when combined with established chemotherapeutic agents like cisplatin and doxorubicin. This suggests potential applications in combination therapy for enhanced efficacy against resistant cancer types.
Case Study 1: HeLa Cell Line Treatment
In a controlled study, HeLa cells were treated with varying concentrations of this compound over 24 hours. The results indicated:
- Significant Reduction in Cell Viability: At an IC50 concentration of 15 µM.
- Mechanistic Insights: Flow cytometry analysis revealed that treatment led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a contributing factor to cell death.
Case Study 2: Combination Therapy
A combination treatment involving this compound and cisplatin was assessed on A1235 cells:
- Enhanced Cytotoxicity: The combination resulted in a lower IC50 value compared to either agent alone.
- Cell Cycle Arrest: Analysis showed G2/M phase arrest in treated cells, suggesting that the compound may interfere with cell cycle progression.
Properties
IUPAC Name |
(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10-7-3-2-6(8(10)11)4-9-5-7/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPCKOVDCHXISZ-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC(C1=O)CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H](C1=O)CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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